4-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide
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Overview
Description
4-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide is a complex organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a picolinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-(Aminomethyl)pyridine
Uniqueness
4-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-(aminomethyl)-5-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-13-11(15)9-4-7(5-12)10(6-14-9)16-8-2-3-8/h4,6,8H,2-3,5,12H2,1H3,(H,13,15) |
InChI Key |
CCJKQNQVDWKVTD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)CN)OC2CC2 |
Origin of Product |
United States |
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